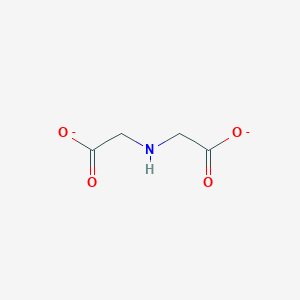

Iminodiacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Iminodiacetate is a dicarboxylic acid dianion resulting from the removal of a proton from both of the carboxy groups of iminodiacetic acid. It is a conjugate base of an iminodiacetic acid and an ammoniodiacetate.

Applications De Recherche Scientifique

Chelating Resins Synthesis

- Iminodiacetate has been utilized for synthesizing low-cross-linked chelating resins, useful in ligand-exchange fractionation of proteins (Gozdzicka-Jozefiak & Augustyniak, 1977).

Affinity Chromatography Development

- The retention of amino acids on immobilized nickel this compound at neutral pH was studied, enhancing the understanding of oligopeptide interactions (Hemdan & Porath, 1985).

Complex Formation in Medical Imaging

- Research into this compound complexes of technetium, which are used in diagnostic medical imaging, provided insights into their chemical structure and properties (Russell & Speiser, 1982).

Hepatobiliary System Assessment

- Technetium-99m-labeled iminodiacetic acid analogs are used to assess the pathophysiology and morphology of the hepatobiliary system, with clinical applications in hepatology (Krishnamurthy & Krishnamurthy, 1989).

Heavy Metals Separation and Recovery

- This compound ion exchanger resins have been effective in separating and recovering heavy metals like lead from mixtures, demonstrating high selectivity and efficiency (Agrawal & Sahu, 2006).

Improving Nitrilase Activity for Industrial Applications

- The modification of nitrilase using this compound has shown potential in improving activity and tolerance, relevant for the production of chelating agents and herbicides (Liu et al., 2018).

Preconcentration Techniques in Spectrometry

- Utilizing this compound chelating resin for preconcentrating cadmium enhanced the sensitivity and efficiency in spectrometry applications (Kumamaru et al., 1986).

pH-Triggered Gelation in Chemical Studies

- This compound resorcinarene was found to produce pH-reversible gels, providing insights into gel formation and stability under various conditions (Haines & Harrison, 2002).

Fluorescent Labeling in Protein Studies

- A study demonstrated the use of an this compound-modified polyelectrolyte for the recognition and visualization of histidine-tagged proteins, a key development in protein purification and analysis (Cai et al., 2017).

Metal Ion Extraction and Analysis

- This compound cellulosic sorbents have been used for extracting various metal ions, demonstrating potential for recycling and selective extraction applications (Chan et al., 1992).

Propriétés

IUPAC Name |

2-(carboxylatomethylamino)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4/c6-3(7)1-5-2-4(8)9/h5H,1-2H2,(H,6,7)(H,8,9)/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBZBKCUXIYYUSX-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])NCC(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO4-2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9,10-Dioxo-1-anthracenecarboxylic acid [2-(2,3-dimethylanilino)-2-oxoethyl] ester](/img/structure/B1231543.png)

![Diethyl 5-[[2-[2-(cyclohexanecarbonylamino)acetyl]oxyacetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B1231546.png)

![4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-YL)amino]methyl}phenyl sulfamate](/img/structure/B1231548.png)

![4-(2,5-dioxo-1-pyrrolidinyl)-N-[4-(4-methoxyphenyl)-2-thiazolyl]benzamide](/img/structure/B1231549.png)

![Acetic acid [1-[(4,8-dimethoxy-7-furo[2,3-b]quinolinyl)oxy]-3-hydroxy-3-methylbutan-2-yl] ester](/img/structure/B1231552.png)

![3,6-diamino-N-[(6Z)-3-(2-amino-4-hydroxy-1,4,5,6-tetrahydropyrimidin-6-yl)-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]hexanamide](/img/structure/B1231557.png)

![2-[6-[(5-Chloro-2-methoxyphenyl)sulfamoyl]-2-oxo-1,3-benzoxazol-3-yl]acetic acid ethyl ester](/img/structure/B1231566.png)